5-Amino-1-methyl-1,2,3-triazole
Overview
Description
5-Amino-1-methyl-1,2,3-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Chemical Reactions Analysis
The synthesis of 5-amino-1,2,3-triazoles involves a cascade nucleophilic addition/cyclization process . This process is accomplished under mild conditions and further functionalization enriches the molecular diversity of triazoles .Scientific Research Applications
- Triazoles are used in the synthesis of various organic compounds . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .
- The results of this method have shown promising utility in the late-stage derivatization and gram-scale synthesis .
- Triazoles show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
Organic Chemistry
Pharmacology
- Triazoles have found broad applications in polymer chemistry . They can be used as building blocks in the synthesis of polymers, providing the resulting materials with unique properties due to their aromaticity and ability to engage in hydrogen bonding .
- In supramolecular chemistry, triazoles can play a crucial role due to their ability to act as bridging units in the construction of complex architectures . Their unique geometry and electronic properties can influence the overall structure and function of the supramolecular assembly .
- Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . This is particularly useful in the field of chemical biology, where it allows for the creation of hybrid molecules with novel functions .
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation
Fluorescent Imaging
- Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
- Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
- A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .
- Triazoles have found broad applications in chemical biology . They can be used as building blocks in the synthesis of complex molecules, providing the resulting materials with unique properties due to their aromaticity and ability to engage in hydrogen bonding .
- In materials science, triazoles have been used in the development of new materials due to their unique chemical properties .
Antimicrobial Agents
Antifungal Drugs
Synthesis of Organic Compounds
Chemical Biology
Materials Science
Drug Discovery
properties
IUPAC Name |
3-methyltriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJHBSNEYGPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509213 | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1,2,3-triazole | |
CAS RN |
24660-67-1 | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24660-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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